L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-
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Overview
Description
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- is a synthetic compound known for its role as an antagonist of the VEGF-A receptor neuropilin 1 (NRP1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- involves multiple steps. The process typically begins with the preparation of the benzothiadiazole derivative, followed by its coupling with L-arginine. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through meticulous control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzothiadiazole moiety, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the thienyl and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thienyl or benzothiadiazole rings .
Scientific Research Applications
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- has several scientific research applications:
Biological Studies: The compound is used to study the role of NRP1 in various biological processes, including angiogenesis and cell migration.
Medical Research: Its potential therapeutic applications are being explored in the context of cancer treatment and other diseases involving abnormal cell proliferation and migration.
Mechanism of Action
The mechanism of action of L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- involves its antagonistic effect on the VEGF-A receptor neuropilin 1 (NRP1). By binding to NRP1, the compound inhibits the receptor’s interaction with VEGF-A, thereby reducing cell viability and impairing cell migration. This mechanism is particularly relevant in cancer research, where inhibiting angiogenesis and cell migration can help control tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A naturally occurring amino acid with various biological roles, including nitric oxide production.
Benzothiadiazole Derivatives: Compounds containing the benzothiadiazole moiety, often used in research for their biological activities.
Thienyl Compounds: Compounds containing the thienyl ring, known for their diverse chemical reactivity.
Uniqueness
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- is unique due to its specific combination of L-arginine, benzothiadiazole, and thienyl moieties. This unique structure allows it to act as a potent antagonist of the VEGF-A receptor neuropilin 1 (NRP1), distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H19N7O5S3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20) |
InChI Key |
ZWWMEDURALZMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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